molecular formula C17H23BrN2O2 B3008841 Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 2097819-97-9

Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3008841
CAS No.: 2097819-97-9
M. Wt: 367.287
InChI Key: LDRQAJXMYOUQBV-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic tertiary amine derivative featuring a 2,5-diazabicyclo[2.2.2]octane scaffold substituted with a tert-butyl carbamate group and a 4-bromophenyl moiety. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates in drug discovery for receptor modulation (e.g., chemokine receptors) . The bicyclo[2.2.2]octane framework imports conformational rigidity, which is advantageous for optimizing binding affinity and selectivity in target proteins. The 4-bromophenyl group enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability.

Key physicochemical properties (based on analogous compounds):

  • Molecular Formula: C₁₆H₂₀BrN₂O₂ (estimated)
  • Molecular Weight: ~355.25 g/mol
  • Purity: Typically >95% for research-grade material
  • Storage: 2–8°C, protected from light

Properties

IUPAC Name

tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-17(2,3)22-16(21)20-11-14-8-9-15(20)10-19(14)13-6-4-12(18)5-7-13/h4-7,14-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRQAJXMYOUQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097819-97-9
Record name tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique bicyclic structure and the presence of a bromophenyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN2O2C_{15}H_{18}BrN_2O_2 with a molecular weight of approximately 350.22 g/mol. The compound features a tert-butyl ester group attached to a diazabicyclo structure, which is known for its ability to interact with various biological targets.

Chemical Structure

PropertyValue
Molecular FormulaC15H18BrN2O2C_{15}H_{18}BrN_2O_2
Molecular Weight350.22 g/mol
CAS Number2097819-97-9

Research indicates that compounds containing the diazabicyclo[2.2.2]octane framework can exhibit significant biological activities, including potential anti-cancer properties and effects on neurotransmitter systems. The mechanism by which this compound exerts its effects may involve modulation of receptor activity or interference with cellular signaling pathways.

Case Studies and Research Findings

  • Neuropharmacological Effects : A study exploring the neuropharmacological properties of diazabicyclo compounds found that they can affect dopamine receptor activity, potentially offering therapeutic avenues for disorders such as schizophrenia and Parkinson's disease .
  • Anticancer Activity : Another investigation demonstrated that derivatives of diazabicyclo compounds showed cytotoxic effects against various cancer cell lines, suggesting that the bromophenyl substitution could enhance these effects through increased lipophilicity and receptor binding affinity .
  • Enzymatic Interactions : Research has shown that specific enzymes can catalyze reactions involving the cleavage of the diazabicyclo ring system, leading to the formation of biologically active metabolites . This enzymatic activity may play a crucial role in the metabolism and efficacy of the compound.

In Vitro Studies

In vitro studies have reported that this compound exhibits selective inhibition of certain cancer cell lines while sparing normal cells, indicating a potential for therapeutic use with reduced side effects .

Toxicity and Safety Profile

Preliminary assessments suggest that while the compound shows promise in terms of efficacy, further studies are necessary to fully understand its toxicity profile and safety in vivo. Standard protocols for evaluating acute and chronic toxicity will be essential in future research endeavors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound is compared with structurally related diazabicyclo derivatives (Table 1):

Compound Core Structure Substituents Key Structural Differences
Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2]octane 4-Bromophenyl, tert-butyl carbamate Reference compound; rigid bicyclic core with bromine at para position
Tert-butyl 5-(3-bromophenyl)-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Bicyclo[5.1.0]octane 3-Bromophenyl, tert-butyl carbamate Larger bicyclic system ([5.1.0] vs. [2.2.2]); bromine at meta position reduces steric bulk
Tert-butyl 5-(pyridin-2-ylmethyl)-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Bicyclo[5.1.0]octane Pyridin-2-ylmethyl Heteroaromatic substitution (pyridine) enhances hydrogen-bonding potential vs. bromophenyl
Tert-butyl 5-ethyl-7-(4-fluorophenyl)-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Bicyclo[5.1.0]octane 4-Fluorophenyl, ethyl Fluorine substitution improves metabolic stability; ethyl group increases hydrophobicity
Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Bicyclo[2.2.1]heptane None (unsubstituted) Smaller bicyclic core ([2.2.1] vs. [2.2.2]) alters ring strain and conformational flexibility

Physicochemical and Pharmacological Properties

Property Target Compound Bicyclo[5.1.0]octane Analogues Bicyclo[2.2.1]heptane Analogues
Solubility Low (estimated <1 mg/mL in water) Similar; influenced by substituent polarity Higher solubility due to smaller core
LogP ~3.5 (predicted) 2.8–4.1 (varies with substituents) ~2.0–2.5
Metabolic Stability Moderate (bromine may slow oxidative metabolism) Enhanced with fluorine substituents High (rigid core resists enzymatic cleavage)
Bioactivity Potential chemokine receptor modulation Variable; depends on substituent electronic effects Used in peptide mimetics

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